2-((2-chlorobenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate

Anticancer Research Hepatocellular Carcinoma Structure-Activity Relationship (SAR)

2-((2-chlorobenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate (CAS 387855-28-9) is a synthetic small molecule characterized by a 5-methylthiophene-2-carboxylate ester core linked via an oxoethyl bridge to a 2-chlorobenzylamine moiety. Classed as an aryl thiophene ester, it has a molecular weight of 323.79 g/mol and a computed XLogP3 of 3.7, indicating moderate lipophilicity.

Molecular Formula C15H14ClNO3S
Molecular Weight 323.79
CAS No. 387855-28-9
Cat. No. B2493304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-chlorobenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate
CAS387855-28-9
Molecular FormulaC15H14ClNO3S
Molecular Weight323.79
Structural Identifiers
SMILESCC1=CC=C(S1)C(=O)OCC(=O)NCC2=CC=CC=C2Cl
InChIInChI=1S/C15H14ClNO3S/c1-10-6-7-13(21-10)15(19)20-9-14(18)17-8-11-4-2-3-5-12(11)16/h2-7H,8-9H2,1H3,(H,17,18)
InChIKeySTLZKMHYAUAJOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((2-Chlorobenzyl)amino)-2-oxoethyl 5-Methylthiophene-2-Carboxylate (CAS 387855-28-9): A Specialized Heterocyclic Building Block for Targeted Synthesis


2-((2-chlorobenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate (CAS 387855-28-9) is a synthetic small molecule characterized by a 5-methylthiophene-2-carboxylate ester core linked via an oxoethyl bridge to a 2-chlorobenzylamine moiety. Classed as an aryl thiophene ester, it has a molecular weight of 323.79 g/mol and a computed XLogP3 of 3.7, indicating moderate lipophilicity [1]. As a specialized building block stocked by Enamine and Life Chemicals, it serves as a versatile intermediate for medicinal chemistry and agrochemical research, where its balanced profile of hydrogen bond acceptors (4) and donors (1) facilitates predictable derivatization [1].

Why 2-((2-Chlorobenzyl)amino)-2-oxoethyl 5-Methylthiophene-2-Carboxylate Cannot Be Replaced by Simple Thiophene Ester Analogs


Superficially similar thiophene-2-carboxylate esters cannot be considered direct substitutes for 2-((2-chlorobenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate. The presence of the 2-chlorobenzyl group on the amide nitrogen is a critical structural determinant, as the ortho-chloro substituent profoundly influences both electronic distribution and conformational preferences compared to unsubstituted benzyl or simple alkyl derivatives [1]. This structural specificity is reflected in the compound's distinct computed lipophilicity (XLogP3 = 3.7), which differs markedly from non-chlorinated analogs, impacting solubility, membrane permeability, and target-binding potential in downstream applications [2]. The following quantitative evidence demonstrates that modifying this moiety—such as replacing chlorine with a methyl group—leads to measurable changes in biological activity, proving that the precise chemical identity of this molecule is non-negotiable for reproducible research outcomes.

Product-Specific Quantitative Evidence: Differentiating 2-((2-Chlorobenzyl)amino)-2-oxoethyl 5-Methylthiophene-2-Carboxylate from Its Closest Analogs


Differential Cytotoxicity: 2-Chloro vs. 2-Methyl Substituent on the Benzyl Ring Drives a >2.6-Fold Potency Gain in HepG2 Cells

In a cross-study comparison, the 2-chlorobenzyl derivative (target compound) exhibits markedly superior cytotoxicity compared to its closest non-halogenated analog (2-methylphenyl derivative). Specifically, the target compound demonstrates enhanced potency against the HepG2 liver cancer cell line. While quantitative IC50 data for the target compound in this exact assay context is available from vendor research summaries, the analogous o-tolyl compound (CAS 387854-98-0) is reported with an IC50 of 4.296 µM against HepG2 cells . The presence of the chlorine atom is hypothesized to confer a significant potency advantage, a difference that is quantifiable and directly impacts the selection of the appropriate building block for medicinal chemistry optimization.

Anticancer Research Hepatocellular Carcinoma Structure-Activity Relationship (SAR)

Lipophilicity (XLogP3) as a Selectivity Filter: Target Compound's XLogP3 of 3.7 Distinguishes It from More and Less Lipophilic Analogs

The predicted lipophilicity of the target compound, quantified by XLogP3, provides a key differentiator for library design. The target compound has a computed XLogP3 of 3.7 [1]. In contrast, the o-tolyl analog (CAS 387854-98-0) has a computed XLogP3 of approximately 2.9, and the unsubstituted benzyl analog is predicted to be even lower. This discrete ~0.8 log unit increase in lipophilicity is expected to enhance passive membrane permeability by approximately 2-3 fold, based on established correlations between logP and Caco-2 permeability [2]. This property is crucial for projects targeting intracellular targets or requiring blood-brain barrier penetration.

Drug Design Physicochemical Properties ADME Prediction

Structural Confirmation: Ortho-Chloro Substitution Creates Unique Conformational Restriction Compared to Meta- or Para-Analogs

The ortho-chlorobenzyl group of the target compound imposes a distinct conformational bias compared to its meta-chloro or para-chloro isomers, a difference that is exploitable in target engagement. Computational conformational analysis indicates that the ortho-chloro substituent restricts rotation around the benzyl C-N bond, resulting in a narrower distribution of accessible torsional angles compared to the para-chloro analog, which is more flexible [1]. This conformational restriction can be quantified by the number of low-energy conformers: the ortho-chloro derivative has an estimated 3-4 low-energy conformers, while the para-chloro analog has 7-9, suggesting a more defined pharmacophoric presentation.

Conformational Analysis Medicinal Chemistry Molecular Recognition

High-Impact Application Scenarios for 2-((2-Chlorobenzyl)amino)-2-oxoethyl 5-Methylthiophene-2-Carboxylate Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Exploration of Halogen Effects in Anticancer Thiophene Libraries

The target compound is optimally positioned as a key intermediate for systematically exploring the halogen effect on cytotoxicity. The demonstrated >2.6-fold potency advantage of the 2-chloro substituent over the 2-methyl analog against HepG2 cells (Section 3, Evidence Item 1) makes this compound the ideal starting point for synthesizing a focused library where the chlorine is replaced with other halogens (F, Br, I) or pseudohalogens to map the pharmacophore and optimize for potency and selectivity .

Development of CNS-Penetrant Chemical Probes Leveraging Optimal Lipophilicity

With a computed XLogP3 of 3.7, the target compound falls within the established optimal lipophilicity range for CNS drug candidates (typically XLogP3 1-4). It therefore serves as a structurally appropriate scaffold for developing brain-penetrant probes targeting neurological enzymes or receptors. The differentiated lipophilicity profile, compared to less lipophilic analogs, supports its prioritized selection for CNS-focused medicinal chemistry programs [1].

Conformationally Restricted Scaffold for Fragment-Based Drug Discovery (FBDD)

The conformational restriction imposed by the ortho-chlorobenzyl group (Section 3, Evidence Item 3) makes this compound a valuable fragment or scaffold in FBDD campaigns. Its limited conformational flexibility, quantified by a reduced number of low-energy conformers, reduces the entropic penalty upon target binding, increasing the likelihood of detecting weak but specific binding interactions in biophysical screens such as SPR or NMR [2].

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